molecular formula C9H10F3NO B2673352 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 128273-59-6

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Cat. No.: B2673352
CAS No.: 128273-59-6
M. Wt: 205.18
InChI Key: ARVACHCCAPNBHI-UHFFFAOYSA-N
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Description

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine is a fluorinated aromatic amine compound It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of an acid catalyst to form 4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

  • 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone
  • 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol
  • 1-[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Comparison: 1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoroethoxy group in all these compounds contributes to their stability and lipophilicity, but the specific functional group attached to the phenyl ring determines their overall properties and applications .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVACHCCAPNBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-59-6
Record name [4-(2,2,2-trifluoroethoxy)phenyl]methanamine
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